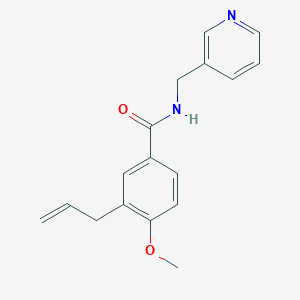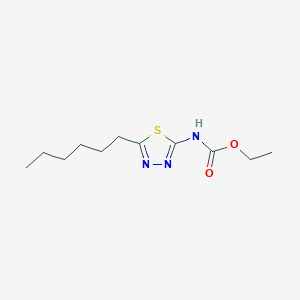
N-cyclobutyl-N'-(4-fluorophenyl)urea
Overview
Description
N-cyclobutyl-N'-(4-fluorophenyl)urea is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in B-cell receptor (BCR) signaling, which is involved in the development and progression of various B-cell malignancies.
Mechanism of Action
N-cyclobutyl-N'-(4-fluorophenyl)urea inhibits BTK activity by binding to the enzyme's active site and preventing its phosphorylation. This results in the inhibition of downstream signaling pathways involved in B-cell survival and proliferation. The inhibition of BTK activity also leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-cyclobutyl-N'-(4-fluorophenyl)urea has been shown to have potent anti-tumor activity in preclinical models of B-cell lymphoma and CLL. It has also been shown to enhance the efficacy of other anti-cancer agents such as rituximab and venetoclax. In addition, this compound has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclobutyl-N'-(4-fluorophenyl)urea is its potent anti-tumor activity in preclinical models of B-cell malignancies. This compound has also been shown to have minimal toxicity in preclinical studies, making it a promising candidate for clinical development. However, one of the limitations of this compound is its specificity for BTK, which may limit its efficacy in other types of cancer.
Future Directions
There are several future directions for the research and development of N-cyclobutyl-N'-(4-fluorophenyl)urea. One potential direction is the evaluation of this compound in combination with other anti-cancer agents for the treatment of B-cell malignancies. Another direction is the investigation of this compound's potential therapeutic applications in other types of cancer. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of N-cyclobutyl-N'-(4-fluorophenyl)urea is also an area of future research.
Scientific Research Applications
N-cyclobutyl-N'-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in various B-cell malignancies. It has been shown to inhibit BTK activity, which is critical for B-cell survival and proliferation. This compound has been tested in preclinical models of B-cell lymphoma and chronic lymphocytic leukemia (CLL) and has demonstrated significant anti-tumor activity. It has also been shown to enhance the efficacy of other anti-cancer agents such as rituximab and venetoclax.
properties
IUPAC Name |
1-cyclobutyl-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-8-4-6-10(7-5-8)14-11(15)13-9-2-1-3-9/h4-7,9H,1-3H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBJGFHXKDCZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4718503.png)

![N-(2-{[(2-ethoxyphenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4718516.png)
![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4718522.png)
![N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B4718528.png)
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B4718537.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4718541.png)


![1-iodo-3,5-bis[(trifluoromethyl)sulfonyl]benzene](/img/structure/B4718570.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(1-naphthamide)](/img/structure/B4718582.png)
![2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4718586.png)
![1-(3,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4718601.png)